molecular formula C16H18BrNO2S B2604124 8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane CAS No. 2190365-59-2

8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B2604124
CAS No.: 2190365-59-2
M. Wt: 368.29
InChI Key: UATTZQOLYXXHGV-UHFFFAOYSA-N
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Description

8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[321]octane is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of chiral catalysts and reagents to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow chemistry and other advanced techniques to enhance yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the bromine atom with other functional groups .

Scientific Research Applications

8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane has significant potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The bromobenzenesulfonyl group can participate in various binding interactions, while the azabicyclo scaffold provides structural rigidity and specificity. These interactions can modulate biological activity and influence the compound’s pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is unique due to the presence of the bromobenzenesulfonyl group and the cyclopropylidene moiety. These features confer distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

8-(2-bromophenyl)sulfonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2S/c17-15-3-1-2-4-16(15)21(19,20)18-13-7-8-14(18)10-12(9-13)11-5-6-11/h1-4,13-14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATTZQOLYXXHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2S(=O)(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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